5-Methylpyrazine-2-carbonyl chloride
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Overview
Description
5-Methylpyrazine-2-carbonyl chloride is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is particularly significant due to its reactivity and utility in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methylpyrazine-2-carbonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-carboxylic acid. The process can be summarized as follows:
Oxidation of 2,5-Dimethylpyrazine: This step involves the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C.
Formation of 5-Methylpyrazine-2-carboxylic Acid: The oxidation product is then treated with hydrochloric acid to form 5-Methylpyrazine-2-carboxylic acid.
Chlorination: Finally, the carboxylic acid is reacted with thionyl chloride (SOCl2) under reflux conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Methylpyrazine-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and thioesters .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carboxylic Acid: The precursor to 5-Methylpyrazine-2-carbonyl chloride, used in similar synthetic applications.
2,5-Dimethylpyrazine: Another pyrazine derivative with different reactivity and applications.
Phenazine: A related heterocyclic compound with distinct biological activities.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-methylpyrazine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGMBPQPQLNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570137 |
Source
|
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50886-34-5 |
Source
|
Record name | 5-Methylpyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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